Defluoro Dolutegravir: A Technical Guide to Synthesis and Characterization
Defluoro Dolutegravir: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defluoro dolutegravir, also known as (4R,12aS)-N-(4-Fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide, is a recognized impurity and analog of Dolutegravir, a potent second-generation HIV-1 integrase strand transfer inhibitor. The structural difference lies in the substitution pattern of the benzylamine moiety, with Defluoro dolutegravir possessing a single fluorine atom at the 4-position of the benzyl ring, in contrast to the 2,4-difluoro substitution in Dolutegravir. The synthesis and characterization of such impurities are critical for drug development, ensuring the purity, safety, and efficacy of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis and characterization of Defluoro dolutegravir.
Synthesis of Defluoro Dolutegravir
The synthesis of Defluoro dolutegravir can be adapted from established synthetic routes for Dolutegravir, with the key modification being the use of 4-fluorobenzylamine in place of 2,4-difluorobenzylamine. The following multi-step synthesis is a plausible and efficient pathway.
Synthesis Workflow
Caption: Synthetic workflow for Defluoro dolutegravir.
Experimental Protocol
Step 1: Amide Coupling
A key pyridone carboxylic acid intermediate is coupled with 4-fluorobenzylamine.
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Materials:
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(4R,12aS)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxylic acid (Pyridone Precursor)
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4-Fluorobenzylamine
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Coupling agent (e.g., HATU, HBTU, or CDI)
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Organic base (e.g., DIPEA or triethylamine)
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Anhydrous aprotic solvent (e.g., DMF or DCM)
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Procedure:
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Dissolve the pyridone precursor in the anhydrous solvent.
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Add the coupling agent and the organic base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
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Add 4-fluorobenzylamine to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate amide.
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Step 2: Demethylation and Cyclization
The methoxy group on the pyridone ring is demethylated, which can be followed by cyclization to form the final tricyclic core of Defluoro dolutegravir. In many reported dolutegravir syntheses, the final cyclization and demethylation steps can be combined or occur in a single pot.
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Materials:
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Crude intermediate amide from Step 1
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Demethylating agent (e.g., Lithium bromide or a strong acid)
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Solvent (e.g., Acetonitrile or an alcohol)
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Procedure:
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Dissolve the crude intermediate amide in the chosen solvent.
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Add the demethylating agent.
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Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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The crude Defluoro dolutegravir may precipitate out of the solution or can be obtained after solvent evaporation.
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Step 3: Purification
The crude product is purified to obtain Defluoro dolutegravir of high purity.
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Methods:
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Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetonitrile).
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Column Chromatography: If necessary, purify the product using silica gel column chromatography with an appropriate eluent system.
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Characterization of Defluoro Dolutegravir
Thorough characterization is essential to confirm the identity and purity of the synthesized Defluoro dolutegravir. Standard analytical techniques are employed for this purpose.
Characterization Workflow
Caption: Analytical workflow for Defluoro dolutegravir.
Quantitative Data and Characterization Methods
The following table summarizes the key analytical data for Defluoro dolutegravir. This information is typically provided in the Certificate of Analysis from commercial suppliers of this reference standard.[3][4]
| Parameter | Method | Expected Value / Observation |
| Chemical Name | - | (4R,12aS)-N-(4-Fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide[3] |
| CAS Number | - | 1863916-88-4[3] |
| Molecular Formula | - | C₂₀H₁₉FN₃O₅ |
| Molecular Weight | - | 401.38 g/mol |
| Appearance | Visual Inspection | Off-white to pale yellow solid |
| ¹H NMR | Nuclear Magnetic Resonance | The spectrum should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons (including those on the fluorobenzyl ring), the tricyclic core, and the methyl group. |
| ¹³C NMR | Nuclear Magnetic Resonance | The spectrum should show the correct number of carbon signals corresponding to the structure. |
| ¹⁹F NMR | Nuclear Magnetic Resonance | A single signal corresponding to the fluorine atom on the benzyl ring. |
| Mass Spectrum | Mass Spectrometry (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound, confirming the elemental composition. |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% (as specified by reference standard suppliers) |
| Infrared Spectrum | Infrared Spectroscopy | Characteristic absorption bands for functional groups such as N-H, C=O (amide and ketone), C-F, and O-H. |
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is typically used to determine the purity of Defluoro dolutegravir.
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a suitable wavelength (e.g., 260 nm).
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Sample Preparation: A known concentration of Defluoro dolutegravir is dissolved in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water).
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Procedure: Inject the sample into the HPLC system and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total peak area.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
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Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
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Analyzer: Time-of-Flight (TOF) or Orbitrap.
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Sample Preparation: The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer or injected via an LC system.
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Data Analysis: The exact mass of the molecular ion is measured and compared to the calculated theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra are recorded to elucidate the chemical structure.
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).
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Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the respective NMR spectra are acquired. The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure.
Conclusion
The synthesis and characterization of Defluoro dolutegravir are crucial aspects of the quality control of Dolutegravir. By adapting existing synthetic methodologies for Dolutegravir, this impurity can be efficiently prepared. Its identity and purity can be rigorously confirmed through a combination of chromatographic and spectroscopic techniques. This technical guide provides a foundational framework for researchers and professionals involved in the development and manufacturing of Dolutegravir, ensuring the production of a safe and effective therapeutic agent.
